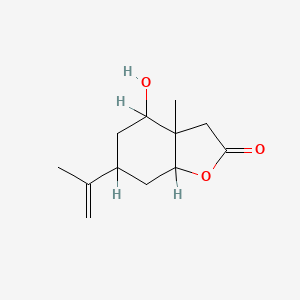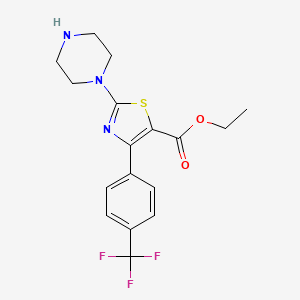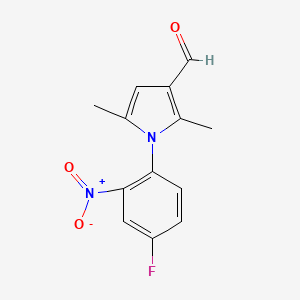
2-{2,4,6-Trimethoxyphenyl}nicotinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{2,4,6-Trimethoxyphenyl}nicotinonitrile: is an organic compound with the molecular formula C15H14N2O3 and a molecular weight of 270.283 g/mol . It is characterized by the presence of a nicotinonitrile core substituted with a 2,4,6-trimethoxyphenyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-{2,4,6-Trimethoxyphenyl}nicotinonitrile typically involves the reaction of 2,4,6-trimethoxybenzaldehyde with malononitrile in the presence of a base, followed by cyclization and subsequent functional group transformations . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
化学反应分析
Types of Reactions:
Oxidation: 2-{2,4,6-Trimethoxyphenyl}nicotinonitrile can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups like amines or hydroxyl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Ammonia, hydroxylamine, acidic or basic catalysts.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Amines, hydroxyl derivatives.
科学研究应用
Chemistry: 2-{2,4,6-Trimethoxyphenyl}nicotinonitrile is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and pharmaceuticals .
Biology: In biological research, this compound is studied for its potential bioactivity. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Medicine: The compound’s potential medicinal properties are explored in the context of drug discovery. It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer effects.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its derivatives may find applications in coatings, polymers, and electronic materials.
作用机制
The mechanism of action of 2-{2,4,6-Trimethoxyphenyl}nicotinonitrile involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is hypothesized that the compound may modulate enzyme activity or receptor binding, leading to its observed biological effects. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
- 2-{2,4,6-Trimethoxyphenyl}pyridine
- 2-{2,4,6-Trimethoxyphenyl}benzamide
- 2-{2,4,6-Trimethoxyphenyl}benzonitrile
Comparison: 2-{2,4,6-Trimethoxyphenyl}nicotinonitrile is unique due to the presence of both the nicotinonitrile core and the 2,4,6-trimethoxyphenyl group. This combination imparts distinct chemical and physical properties, making it different from other similar compounds. For instance, the presence of the nitrile group enhances its reactivity in substitution reactions, while the trimethoxyphenyl group contributes to its stability and potential bioactivity.
属性
分子式 |
C15H14N2O3 |
|---|---|
分子量 |
270.28 g/mol |
IUPAC 名称 |
2-(2,4,6-trimethoxyphenyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C15H14N2O3/c1-18-11-7-12(19-2)14(13(8-11)20-3)15-10(9-16)5-4-6-17-15/h4-8H,1-3H3 |
InChI 键 |
ORXLHJSELCFUPZ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C(=C1)OC)C2=C(C=CC=N2)C#N)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-O-[(5S)-5-butyl-8-methylnonyl] 6-O-[(4S)-4-[(2R)-2-methylbutyl]nonyl] hexanedioate](/img/structure/B13781994.png)



![3,3'-Dinitro-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B13782010.png)


![N-(2-methyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)acetamide](/img/structure/B13782028.png)
![1,5-Naphthalenedisulfonic acid, 3,3'-[carbonylbis[imino(2-methyl-4,1-phenylene)azo]]bis-](/img/structure/B13782031.png)
![(3S,8R,9S,10R,13S,14S)-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B13782032.png)


![11,22-dibromo-7,18-dimethyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone](/img/structure/B13782059.png)

